Naphtho[2,3-f]quinoxaline-7,12-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC745887 involves the formation of the naphtho[2,3-f]quinoxaline-7,12-dione core structure. This can be achieved through a series of chemical reactions, including cyclization and oxidation steps. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research group or industrial process .
Industrial Production Methods
Industrial production methods for NSC745887 are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure cost-effectiveness, scalability, and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
NSC745887 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline core, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving NSC745887 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce reduced forms of the compound with altered biological activities .
Scientific Research Applications
NSC745887 has been extensively studied for its anti-cancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including glioblastoma multiforme cells. The compound induces apoptosis and cell cycle arrest, making it a valuable tool in cancer research .
Chemistry: As a model compound for studying quinoxaline derivatives.
Biology: For investigating cellular responses to DNA damage.
Medicine: As a potential therapeutic agent for cancer treatment.
Industry: In the development of new pharmaceuticals and chemical products
Mechanism of Action
NSC745887 exerts its effects by trapping DNA-topoisomerase cleavage complexes, leading to DNA damage and apoptosis. It increases the expression of γH2AX, a marker of DNA damage, and activates the caspase-8/9-caspase-3-poly (ADP-ribose) polymerase cascade, resulting in programmed cell death. The compound also causes cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation .
Comparison with Similar Compounds
NSC745887 is unique in its ability to inhibit a wide range of cancer cell lines through its specific mechanism of action. Similar compounds include other quinoxaline derivatives and DNA-topoisomerase inhibitors, such as:
Camptothecin: A well-known topoisomerase inhibitor with anti-cancer properties.
Etoposide: Another topoisomerase inhibitor used in cancer therapy.
Mitoxantrone: A synthetic anthraquinone with similar mechanisms of action
These compounds share some similarities with NSC745887 but differ in their chemical structures and specific biological activities.
Properties
IUPAC Name |
naphtho[3,2-f]quinoxaline-7,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O2/c19-15-9-3-1-2-4-10(9)16(20)13-11(15)5-6-12-14(13)18-8-7-17-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLSEJAACVWJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NC=CN=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54490-26-5 | |
Record name | Naphtho(3,2-f)quinoxaline-7,12-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054490265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAPHTHO(3,2-F)QUINOXALINE-7,12-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW9DZV2DT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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